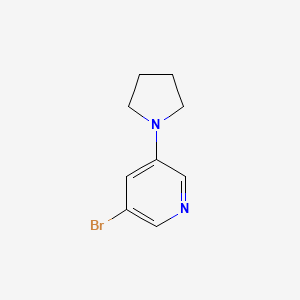

3-Bromo-5-(pyrrolidin-1-yl)pyridine

Beschreibung

BenchChem offers high-quality 3-Bromo-5-(pyrrolidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(pyrrolidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-5-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENROJLIHOQUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675129 | |

| Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944718-19-8 | |

| Record name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

This guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a key heterocyclic building block in modern drug discovery and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, experimental protocols, and critical process parameters that ensure a successful and reproducible synthesis.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of 3-Bromo-5-(pyrrolidin-1-yl)pyridine (CAS No. 944718-19-8) offers a versatile platform for further chemical elaboration. The bromine atom at the 3-position serves as a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the pyrrolidine moiety at the 5-position can influence solubility, metabolic stability, and target engagement. The pyrrolidine motif itself is a prevalent core structure in many biologically active molecules, making this compound a valuable intermediate for creating diverse chemical libraries.[1][2]

Strategic Analysis of Synthetic Pathways

The formation of the C-N bond between the pyridine ring and the pyrrolidine nucleophile is the central challenge in synthesizing the target molecule. Two primary strategies are viable: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination.

-

Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct reaction of an activated aryl halide with an amine. For the synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, the starting material would be 3,5-dibromopyridine. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, without strong electron-withdrawing groups (like a nitro group) to stabilize the intermediate Meisenheimer complex, SNAr reactions on halopyridines often require harsh conditions, such as high temperatures and pressures, which can lead to side reactions and limit functional group tolerance.[3][4]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for forming C-N bonds.[5][6] It offers a significant advantage over traditional methods by proceeding under much milder conditions with a broader substrate scope and greater functional group tolerance.[5] Given its reliability and efficiency, the Buchwald-Hartwig amination is the recommended and most widely applicable pathway for synthesizing 3-Bromo-5-(pyrrolidin-1-yl)pyridine.

This guide will focus on the superior Buchwald-Hartwig approach, providing a detailed mechanistic explanation and a robust experimental protocol.

The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination allows for the selective monosubstitution of 3,5-dibromopyridine with pyrrolidine, leveraging a sophisticated palladium catalytic cycle.

Overall Reaction Scheme

The synthesis proceeds by reacting 3,5-dibromopyridine with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a strong base in an anhydrous aprotic solvent.

Caption: Overall synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine.

Mechanistic Deep Dive: The Catalytic Cycle

The reaction mechanism is a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[5][6][7] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the C-Br bond of 3,5-dibromopyridine to form a Pd(II) complex. This is often the rate-limiting step.

-

Ligand Exchange & Amine Coordination: The amine (pyrrolidine) displaces one of the ligands on the palladium center.

-

Deprotonation: A strong base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, 3-Bromo-5-(pyrrolidin-1-yl)pyridine, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each component.

-

Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is reduced in situ to the active Pd(0) species by the phosphine ligand.

-

Phosphine Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial reductive elimination step. For coupling with heteroaryl halides, bulky, electron-rich biarylphosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or Josiphos-type ligands are often superior, as they promote faster reaction rates and suppress side reactions.[8]

-

Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, particularly for more sensitive substrates.[6]

-

Solvent: The reaction must be conducted in an anhydrous, deoxygenated, aprotic solvent to prevent catalyst deactivation and unwanted side reactions. Toluene and dioxane are standard choices due to their high boiling points and ability to dissolve the reactants and catalyst system.

Detailed Experimental Protocol

This protocol provides a general, self-validating procedure for the synthesis on a laboratory scale.

Safety Warning: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts, phosphine ligands, and sodium tert-butoxide are toxic and/or flammable. Toluene is a flammable solvent with potential health risks.

Reagent Table

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 3,5-Dibromopyridine | 236.89 | 1.0 | 10.0 | 2.37 g |

| Pyrrolidine | 71.12 | 1.2 | 12.0 | 1.06 mL |

| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 0.20 | 183 mg |

| XPhos | 476.65 | 0.04 (4 mol%) | 0.40 | 191 mg |

| Sodium tert-butoxide | 96.10 | 1.4 | 14.0 | 1.35 g |

| Toluene (anhydrous) | - | - | - | 100 mL |

Step-by-Step Methodology

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).

-

Seal the flask with a septum, and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

-

Under the inert atmosphere, add the sodium tert-butoxide and 3,5-dibromopyridine to the flask.

-

-

Addition of Reagents:

-

Add anhydrous, degassed toluene (100 mL) via syringe.

-

Stir the mixture for 5 minutes to ensure good suspension.

-

Add the pyrrolidine (1.06 mL) to the reaction mixture via syringe.

-

-

Reaction Execution:

-

Place the sealed flask in a pre-heated oil bath at 100 °C.

-

Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 4-12 hours).

-

-

Work-up and Isolation:

-

Once the reaction is complete (consumption of starting material), cool the flask to room temperature.

-

Quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

-

Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

-

Purification:

-

The crude product will appear as a solid or oil. Purify the crude material by flash column chromatography on silica gel.

-

Use an appropriate eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc), to isolate the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 3-Bromo-5-(pyrrolidin-1-yl)pyridine as a solid.[9]

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis.

Characterization

The identity and purity of the final product, 3-Bromo-5-(pyrrolidin-1-yl)pyridine, must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR should show characteristic signals for the pyridine ring protons and the pyrrolidine protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The mass spectrum should show a characteristic isotopic pattern for the bromine atom.[10]

-

Melting Point: The melting point of the purified solid can be compared to literature values (90-91 °C) as an indicator of purity.[9]

Conclusion

The Buchwald-Hartwig amination provides a highly efficient, reliable, and scalable pathway for the synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. By carefully selecting the catalyst system and maintaining anhydrous, inert conditions, researchers can consistently obtain high yields of this valuable synthetic intermediate. This guide provides the fundamental knowledge and a practical protocol to empower scientists in their pursuit of novel molecular architectures for drug discovery and beyond.

References

-

O'Brien, C. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. Available from: [Link]

-

Nature Communications. Pyrrolidine synthesis via ring contraction of pyridines. (2023). Available from: [Link]

-

Sweeney, J. B., & Doulcet, J. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. Available from: [Link]

-

PubMed. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018). Available from: [Link]

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Available from: [Link]

-

ChemEurope.com. Buchwald-Hartwig reaction. Available from: [Link]

-

National Institutes of Health. Pyrrolidine synthesis via ring contraction of pyridines. (2023). Available from: [Link]

-

Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2012). Available from: [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. (2016). Available from: [Link]

Sources

- 1. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald-Hartwig_reaction [chemeurope.com]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. 3-Bromo-5-(1-pyrrolidinyl)-pyridine | 944718-19-8 [chemicalbook.com]

- 10. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its physicochemical properties, spectroscopic characterization, synthesis, safety considerations, and its emerging role as a valuable building block in the development of novel therapeutics.

Molecular and Physicochemical Profile

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative. The presence of the bromine atom and the pyrrolidine ring significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis.

Key Identifiers and Structural Information

| Property | Value | Source |

| IUPAC Name | 3-Bromo-5-(pyrrolidin-1-yl)pyridine | N/A |

| CAS Number | 944718-19-8 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂ | [1][2] |

| Molecular Weight | 227.10 g/mol | [1][2] |

| Canonical SMILES | C1CCN(C1)C2=CC(=CN=C2)Br | N/A |

| InChI Key | VENROJLIHOQUPZ-UHFFFAOYSA-N | N/A |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,-0.75!"]; C2 [label="C", pos="1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="-0.75,0!"]; C5 [label="C", pos="0.75,0!"]; Br [label="Br", pos="2.6,-1.5!"]; N2 [label="N", pos="-2.6,1.5!"]; C6 [label="C", pos="-3.9,0.75!"]; C7 [label="C", pos="-3.9,-0.75!"]; C8 [label="C", pos="-2.6,-1.5!"];

N1 -- C4; C4 -- C5; C5 -- N1; C4 -- C1; C1 -- C3; C3 -- C2; C2 -- C5; C2 -- Br; C4 -- N2; N2 -- C6; C6 -- C7; C7 -- C8; C8 -- N2; }

Figure 1: Chemical structure of 3-Bromo-5-(pyrrolidin-1-yl)pyridine.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Bromo-5-(pyrrolidin-1-yl)pyridine is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Method | Source |

| Melting Point | 90-91 °C | Experimental | [2] |

| Boiling Point | 318.2 ± 27.0 °C | Predicted | [2] |

| Density | 1.480 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 3.90 ± 0.22 | Predicted | [2] |

| Appearance | White to off-white solid | N/A | [2] |

Causality Behind Properties: The relatively high melting point for a molecule of its size suggests significant intermolecular forces in the solid state, likely due to dipole-dipole interactions and potentially weak hydrogen bonding. The predicted pKa indicates that the pyridine nitrogen is weakly basic, a characteristic feature of pyridine rings, which can be further influenced by the electronic effects of the bromo and pyrrolidinyl substituents.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns of the pyridine protons will be influenced by the positions of the bromo and pyrrolidinyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the four carbons of the pyrrolidine ring. The carbon attached to the bromine atom will exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and C-N stretching of the pyrrolidine group.

Chromatographic Methods (HPLC/GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of 3-Bromo-5-(pyrrolidin-1-yl)pyridine and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point for analysis.[3][4] For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation.

Synthesis and Reactivity

Several synthetic routes to 3-Bromo-5-(pyrrolidin-1-yl)pyridine have been reported, highlighting its accessibility for research and development.

Microwave-Assisted Synthesis

A facile and efficient synthesis involves the microwave-assisted reaction of 3,5-dibromopyridine with an excess of pyrrolidine.[5] This method offers significant advantages over conventional heating, including shorter reaction times and improved yields.[5]

Experimental Protocol: Microwave-Assisted Synthesis [5]

-

A solution of 3,5-dibromopyridine and a 10-fold excess of pyrrolidine in a mixture of toluene and 1-methyl-2-pyrrolidinone (NMP) is prepared in a microwave reaction vessel.

-

The vessel is sealed and subjected to microwave irradiation at 180 °C for 30 minutes.

-

After cooling, the reaction mixture is purified by silica gel flash chromatography to yield 5-bromo-3-(pyrrolidin-1-yl)pyridine.

Figure 2: Workflow for the microwave-assisted synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine.

Causality of Experimental Choices: The use of a high boiling point solvent mixture (toluene/NMP) is necessary to reach the required reaction temperature under microwave irradiation. The excess of pyrrolidine drives the reaction towards the desired mono-substituted product and minimizes the formation of di-substituted byproducts. Microwave heating provides rapid and uniform heating, accelerating the reaction rate and improving efficiency.[5]

Copper-Catalyzed Synthesis

Another reported method involves a copper-catalyzed coupling reaction between 3-bromo-5-iodopyridine and pyrrolidine using copper(I) iodide (CuI) as the catalyst and potassium phosphate (K₃PO₄) as the base.[5] While this method can be effective, it may require longer reaction times and higher temperatures compared to the microwave-assisted approach.[5]

Chemical Reactivity

The bromine atom on the pyridine ring is a key functional group that allows for a variety of subsequent chemical transformations. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents at the 3-position. The pyridine nitrogen can act as a base or a ligand in coordination chemistry. The pyrrolidine ring is generally stable but can undergo reactions under specific conditions.

Applications in Research and Drug Development

The unique structural features of 3-Bromo-5-(pyrrolidin-1-yl)pyridine make it a valuable building block in medicinal chemistry. The pyridine and pyrrolidine moieties are common scaffolds in many biologically active compounds.

Intermediate in the Synthesis of Bioactive Molecules

3-Bromo-5-(pyrrolidin-1-yl)pyridine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo cross-coupling reactions allows for the construction of diverse chemical libraries for drug discovery screening. For instance, derivatives of 3-aminopyridine, a related structural motif, are known to possess a wide range of biological activities, including antimicrobial and anticonvulsant properties.[6][7]

A notable example is its use in the synthesis of N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide, a compound investigated as a tyrosine kinase inhibitor.[8]

Potential Biological Activities

While the biological activity of 3-Bromo-5-(pyrrolidin-1-yl)pyridine itself is not extensively documented, the broader class of aminopyridine derivatives has shown a wide range of pharmacological effects.[7] The pyrrolopyridine scaffold, which shares structural similarities, is found in several anticancer agents, such as vemurafenib.[9] This suggests that derivatives of 3-Bromo-5-(pyrrolidin-1-yl)pyridine could be explored for various therapeutic targets.

Safety and Handling

Based on the available data, 3-Bromo-5-(pyrrolidin-1-yl)pyridine should be handled with care in a laboratory setting.

Hazard Identification

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362.[2]

Recommended Handling Procedures

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[1]

Conclusion and Future Outlook

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a readily accessible and versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its physicochemical properties and reactivity make it an attractive starting material for the development of novel compounds with diverse biological activities. Further research to fully characterize its experimental properties, explore its reactivity in various chemical transformations, and investigate the pharmacological profiles of its derivatives is warranted. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and development.

References

-

3-Bromopyridine | C5H4BrN | CID 12286. PubChem. [Link]

- A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011.

-

(3-Bromo-5-pyrrolidin-1-ylphenyl)borinic acid | C10H13BBrNO | CID 137348653 - PubChem. [Link]

-

Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. [Link]

-

The 4-substitution of 3-bromopyridines with additional nucleophiles. a... - ResearchGate. [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P

-

(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. [Link]

- CN114096529A - Chemical process - Google P

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. [Link]

- CN1115755A - Method for preparing 3-aminopyridines

-

2-Bromopyridine - Wikipedia. [Link]

-

Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. [Link]

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 61(1), 3-10.

-

US Patent No. 8829195 - Regulations.gov. [Link]

-

Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Impurity Profile of Phenazopyridine Hydrochloride through HPLC - Journal of Food and Drug Analysis. [Link]

- Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182.

-

Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction | Journal of the American Chemical Society. [Link]

-

Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[1][2][10]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase: Analytical Chemistry Letters: Vol 12, No 3 - Taylor & Francis Online. [Link]

-

(PDF) Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - ResearchGate. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

-

4-Bromopyridine - ResearchGate. [Link]

-

Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed. [Link]

-

Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC - NIH. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]

Sources

- 1. 944718-19-8|3-Bromo-5-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-5-(1-pyrrolidinyl)-pyridine | 944718-19-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 8. CN114096529A - Chemical process - Google Patents [patents.google.com]

- 9. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine (CAS No. 944718-19-8): A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. We will explore its fundamental physicochemical properties, delve into established and efficient synthetic protocols, and illuminate its strategic application in medicinal chemistry. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights, grounded in established scientific literature. The causality behind experimental choices is explained, and all protocols are presented to be self-validating through comprehensive referencing.

Introduction and Strategic Importance

3-Bromo-5-(pyrrolidin-1-yl)pyridine (CAS No. 944718-19-8) is a disubstituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure uniquely combines three key features that are highly sought after in modern drug design:

-

A Pyridine Core: The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] It can act as a hydrogen bond acceptor and engage in π-stacking interactions, influencing a molecule's solubility, metabolic stability, and target-binding affinity.[4]

-

A Pyrrolidine Moiety: This saturated five-membered nitrogen heterocycle introduces a three-dimensional character to an otherwise planar aromatic system.[5] This sp³-hybridized feature is crucial for exploring complex pharmacophore spaces and can significantly improve binding selectivity and physicochemical properties.[5]

-

A Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[6]

The convergence of these features makes 3-Bromo-5-(pyrrolidin-1-yl)pyridine a strategically important precursor for novel chemical entities targeting a wide range of biological targets.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.

Chemical Properties

The key physicochemical properties of 3-Bromo-5-(pyrrolidin-1-yl)pyridine are summarized below.

| Property | Value | Source |

| CAS Number | 944718-19-8 | [1] |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol | [1][7] |

| IUPAC Name | 3-bromo-5-(pyrrolidin-1-yl)pyridine | [1] |

| Melting Point | 90-91 °C | [1] |

| Boiling Point | 318.2 ± 27.0 °C (Predicted) | [1] |

| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.90 ± 0.22 (Predicted) | [1] |

Safety and Handling

While specific toxicological data for this compound is limited, it is classified with the hazard code "Xn" (Harmful).[1] General safety precautions, derived from safety data sheets of analogous structures like 3-bromopyridine, should be strictly followed.[8][9]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[10] Recommended storage temperature is between 2-8°C.[1]

Synthesis Strategies and Methodologies

The synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine typically involves the formation of a carbon-nitrogen bond between a pyridine precursor and pyrrolidine. Several methods have been reported, with the choice often depending on desired yield, reaction time, and available starting materials.

Overview of Synthetic Pathways

The primary challenge in synthesizing this molecule is the selective substitution at the C-3 position of the pyridine ring. Common strategies include nucleophilic aromatic substitution on a di-halogenated pyridine or metal-catalyzed cross-coupling reactions.

Caption: Key synthetic routes to 3-Bromo-5-(pyrrolidin-1-yl)pyridine.

Field-Proven Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has proven to be a superior method for this transformation, offering a dramatic reduction in reaction time and a significant increase in yield compared to conventional heating. A study demonstrated that reacting 3,5-dibromopyridine with pyrrolidine under microwave irradiation at 180 °C for 30 minutes yielded the desired product in 55% yield, whereas conventional heating under the same conditions produced only a 4% yield.[11]

Step-by-Step Protocol:

-

Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 3,5-dibromopyridine (1.0 equiv.), pyrrolidine (2.0 equiv.), 1-methyl-2-pyrrolidinone (NMP), and toluene.

-

Causality Note: Using a slight excess of pyrrolidine drives the reaction towards completion. NMP and toluene are high-boiling solvents suitable for microwave heating to 180 °C.

-

-

Vessel Sealing: Securely seal the reaction vessel.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 180 °C for 30 minutes.

-

Causality Note: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to rapid reaction rates and minimizing the formation of thermal degradation byproducts often seen with prolonged conventional heating.[11]

-

-

Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford 3-Bromo-5-(pyrrolidin-1-yl)pyridine as a solid.

Self-Validation: This protocol's trustworthiness is established by its direct comparison to conventional heating, which validates the efficacy and necessity of the microwave-assisted approach for achieving a practical yield.[11]

Application as a Versatile Scaffold in Drug Discovery

The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a precursor to more complex molecules with potential therapeutic applications.[1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CAS 944718-19-8 | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 944718-19-8|3-Bromo-5-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of substituted pyridines as scaffolds for novel therapeutic agents. This document delves into the practical aspects of handling this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry.[3] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.[4][5] Halogenated pyridines, in particular, serve as versatile intermediates in organic synthesis, readily undergoing cross-coupling reactions to build molecular complexity.[6] The incorporation of a pyrrolidine moiety can further enhance aqueous solubility and introduce a basic nitrogen center, which can be crucial for target engagement.[7] 3-Bromo-5-(pyrrolidin-1-yl)pyridine emerges as a compound of interest, combining these key structural features.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in research and development. Below is a summary of the key properties of 3-Bromo-5-(pyrrolidin-1-yl)pyridine.

| Property | Value | Source |

| CAS Number | 944718-19-8 | [8] |

| Molecular Formula | C₉H₁₁BrN₂ | [8] |

| Molecular Weight | 227.10 g/mol | [8] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 90-91 °C | [8] |

| Boiling Point (Predicted) | 318.2 ± 27.0 °C | [8] |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 3.90 ± 0.22 | [8] |

Synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine

The synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine can be achieved through several methodologies. One common approach involves the nucleophilic aromatic substitution of a dihalogenated pyridine. A notable method utilizes microwave irradiation to facilitate the reaction between 3,5-dibromopyridine and pyrrolidine, which has been shown to be significantly more efficient than conventional heating.

Another established route employs a copper-catalyzed coupling reaction between 3-bromo-5-iodopyridine and pyrrolidine. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and laboratory equipment.

Below is a generalized workflow for the synthesis of substituted pyridines, which can be adapted for 3-Bromo-5-(pyrrolidin-1-yl)pyridine.

Structural Elucidation and Characterization

Unambiguous structural confirmation is paramount in chemical research. A combination of spectroscopic techniques is employed to elucidate the molecular structure of 3-Bromo-5-(pyrrolidin-1-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide valuable information about the connectivity of the atoms. For comparison, the ¹H NMR spectrum of the parent 3-bromopyridine shows signals in the aromatic region, typically between δ 7.0 and 9.0 ppm.[9]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the electronegativity of the nitrogen atom and the bromine substituent. Aromatic carbons typically resonate in the range of δ 100-150 ppm.

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-Bromo-5-(pyrrolidin-1-yl)pyridine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure magnetic field homogeneity.

-

Acquire the spectrum using a standard 90° pulse sequence.

-

To achieve an adequate signal-to-noise ratio, co-add 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight. Due to the presence of bromine, the mass spectrum of 3-Bromo-5-(pyrrolidin-1-yl)pyridine is expected to exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Bromo-5-(pyrrolidin-1-yl)pyridine is expected to show characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching of the pyridine moiety, and C-N stretching of the pyrrolidine ring, as well as the C-Br stretching frequency.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform mixture is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The following diagram illustrates the comprehensive workflow for the spectroscopic analysis of a novel compound.

Potential Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas. While specific biological activity data for 3-Bromo-5-(pyrrolidin-1-yl)pyridine is not extensively reported in publicly available literature, its structural motifs suggest potential for biological activity.

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase.

-

Central Nervous System (CNS) Agents: The pyrrolidine ring is present in numerous CNS-active drugs.[7] The ability of the basic nitrogen to be protonated at physiological pH can be important for interactions with receptors and transporters in the brain.

-

Antimicrobial and Antiviral Agents: Nitrogen-containing heterocycles are a rich source of antimicrobial and antiviral compounds.

The bromine atom on the pyridine ring of 3-Bromo-5-(pyrrolidin-1-yl)pyridine makes it an excellent building block for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization.[6]

Conclusion

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a versatile heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. This guide has provided a framework for its synthesis and detailed protocols for its structural characterization using modern spectroscopic techniques. While further investigation into its specific biological activities is warranted, the combination of the halogenated pyridine and pyrrolidine moieties makes it a promising scaffold for the development of novel therapeutic agents. The methodologies and insights presented herein are intended to empower researchers to confidently incorporate this and similar compounds into their research and development programs.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Han, F.-S., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]

-

Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

-

PubMed. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-5-(pyrrolidin-2-yl)pyridine. Retrieved from [Link]

-

MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Newer biologically active pyridines: A potential review. Retrieved from [Link]

-

PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved from [Link]

-

PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine-based marketed drugs. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

Sources

- 1. 71719-09-0|3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine|BLD Pharm [bldpharm.com]

- 2. 3-BroMo-1-Methyl-pyrrolidine(10603-45-9) 13C NMR [m.chemicalbook.com]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-(1-pyrrolidinyl)-pyridine | 944718-19-8 [chemicalbook.com]

- 6. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a disubstituted pyridine derivative that has emerged as a significant heterocyclic building block in medicinal chemistry. Its structure, featuring a pyridine core, a nucleophilic pyrrolidine moiety, and a synthetically versatile bromine atom, makes it an attractive scaffold for the development of novel therapeutic agents. The pyrrolidine and pyridine rings are prevalent motifs in a vast number of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth review of the synthesis, physicochemical properties, and key applications of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, with a focus on its strategic use in drug discovery programs, particularly in the synthesis of kinase inhibitors.

Introduction: The Strategic Value of the Pyridine-Pyrrolidine Scaffold

The pyridine ring is a cornerstone in pharmaceutical sciences, present in numerous drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl group.[1] Similarly, the saturated pyrrolidine ring is a highly valued scaffold that introduces three-dimensionality, improves aqueous solubility, and provides specific stereochemical arrangements crucial for target binding.[2][3]

The combination of these two motifs in 3-Bromo-5-(pyrrolidin-1-yl)pyridine creates a molecule with inherent potential for biological activity and, critically, a platform for extensive chemical modification. The bromine atom at the 5-position serves as a key functional "handle," enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of chemical space around the core scaffold, a fundamental strategy in modern lead optimization.

Physicochemical and Spectroscopic Profile

Properties

A summary of the key physicochemical properties of 3-Bromo-5-(pyrrolidin-1-yl)pyridine is presented below.

| Property | Value | Reference(s) |

| CAS Number | 944718-19-8 | [4] |

| Molecular Formula | C₉H₁₁BrN₂ | |

| Molecular Weight | 227.10 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 90-91 °C | |

| Boiling Point | 318.2±27.0 °C (Predicted) | |

| pKa | 3.90±0.22 (Predicted) | |

| Storage | 2-8°C, Sealed in dry environment |

Spectroscopic Analysis

Confirmation of the structure of 3-Bromo-5-(pyrrolidin-1-yl)pyridine is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and pyrrolidine protons. The pyridine ring should exhibit three aromatic protons, likely appearing as doublets or triplets in the δ 7.0-8.5 ppm range. The pyrrolidine ring protons would appear as multiplets in the upfield region, typically around δ 1.9-2.1 ppm and δ 3.2-3.4 ppm for the protons adjacent to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The five carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the bromine atom being significantly influenced. The four carbons of the pyrrolidine ring would be observed in the aliphatic region (typically δ 25-50 ppm).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The expected molecular ion peaks would be at m/z 226 and 228.

Synthesis and Mechanistic Considerations

Primary Synthetic Route: Microwave-Assisted Nucleophilic Aromatic Substitution

The most efficient and scalable synthesis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine involves a direct reaction between 3,5-dibromopyridine and pyrrolidine. This reaction is a nucleophilic aromatic substitution (SₙAr).

Causality of Experimental Choice: Traditional thermal heating for this reaction is exceedingly slow and low-yielding, producing the desired product in only 4% yield even after extended periods. This is because the bromine atoms in 3,5-dibromopyridine are in positions meta to the ring nitrogen, which are not strongly activated towards nucleophilic attack compared to the ortho and para positions. To overcome this high activation energy barrier, microwave irradiation is employed. Microwave heating provides rapid and uniform energy transfer to the polar solvent and reactants, dramatically accelerating the reaction rate and affording the product in a much-improved 55% yield in just 30 minutes. This method avoids the need for metal catalysts or harsh bases, which can lead to side products and purification challenges.

Diagram of Synthesis

Caption: Microwave-assisted synthesis via SₙAr.

Detailed Experimental Protocol

This protocol is adapted from the literature and should be performed by trained personnel with appropriate safety precautions.

-

Reaction Setup: In a microwave-safe reaction vessel, combine 3,5-dibromopyridine (1.0 equiv), pyrrolidine (excess, e.g., 10 equiv), 1-methyl-2-pyrrolidinone (NMP), and toluene.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 180 °C for 30 minutes. Monitor the reaction progress by HPLC or TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess pyrrolidine and NMP.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-Bromo-5-(pyrrolidin-1-yl)pyridine as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 3-Bromo-5-(pyrrolidin-1-yl)pyridine in drug discovery is its role as a versatile intermediate for generating libraries of more complex molecules. The C5-bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions.

Role as a Versatile Scaffold

-

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a wide variety of aryl or heteroaryl groups using palladium catalysis with a boronic acid or ester. This allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).

-

Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds, allowing the introduction of various primary or secondary amines at the 5-position. This is a common strategy for modulating the physicochemical properties and target interactions of a lead compound.

-

Sonogashira Coupling: The introduction of alkyne groups is possible via Sonogashira coupling, which can then be used for further modifications, such as in "click" chemistry.

Diagram of Derivatization Pathways

Caption: Key cross-coupling reactions for scaffold diversification.

Case Study: Intermediate in the Synthesis of Kinase Inhibitors

Patent literature demonstrates the use of 3-Bromo-5-(pyrrolidin-1-yl)pyridine as a key intermediate in the synthesis of novel kinase inhibitors. For instance, in patent WO2010067130A1, this scaffold is used to prepare compounds targeted as spleen tyrosine kinase (Syk) and Janus kinase (JAK) inhibitors. These kinases are implicated in inflammatory diseases and cancers, making them important therapeutic targets. The synthesis involves using the bromine atom as a handle for subsequent coupling reactions to build the final complex and biologically active molecule. This real-world application underscores the compound's value to drug development professionals.

Safety and Handling

3-Bromo-5-(pyrrolidin-1-yl)pyridine should be handled by trained professionals in a controlled laboratory environment.

-

Hazard Codes: Xn (Harmful)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-Bromo-5-(pyrrolidin-1-yl)pyridine is a high-value heterocyclic intermediate that provides a robust platform for medicinal chemistry research. Its efficient, microwave-assisted synthesis makes it readily accessible. The strategic placement of the pyrrolidine group and the reactive bromine handle allows for extensive and predictable derivatization through modern cross-coupling chemistry. As demonstrated by its use in the synthesis of kinase inhibitors, this compound is a field-proven building block for the discovery and development of novel, complex, and potentially therapeutic molecules.

References

-

Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]

-

Chem-Impex. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 944718-19-8, 3-Bromo-5-(1-pyrrolidinyl)-pyridine. Retrieved from [Link]

-

ChemWhat. (n.d.). 3-Bromo-5-(1-pyrrolidinyl)-pyridine CAS#: 944718-19-8. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Sonavane, S., et al. (2021). An improved, practical, reliable and scalable synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

-

Tunoori, A. R., et al. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 69(1), 253–255. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

-

Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie (International ed. in English), 55(31), 8968–8972. [Link]

-

YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromo-5-(prop-1-yn-1-yl)pyridine. Retrieved from [Link]

-

Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 190. [Link]

-

Smaoui, H., et al. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen, 12(10), e202300109. [Link]

-

ResearchGate. (n.d.). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society reviews, 42(12), 5270–5298. [Link]

Sources

- 1. WO2007042299A1 - Pyrrolopyrimidine derivatives as syk inhibitors - Google Patents [patents.google.com]

- 2. CN112521267A - Preparation method of bilastine key intermediate - Google Patents [patents.google.com]

- 3. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

Spectroscopic Characterization of 3-Bromo-5-(pyrrolidin-1-yl)pyridine: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic signature of 3-Bromo-5-(pyrrolidin-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the principles and expected outcomes for the structural elucidation of this molecule using key spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely available in the public domain, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis.

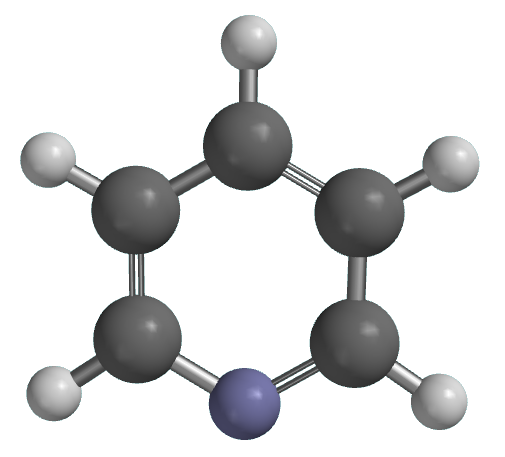

Molecular Structure and Spectroscopic Implications

3-Bromo-5-(pyrrolidin-1-yl)pyridine (C₉H₁₁BrN₂) possesses a distinct molecular architecture that governs its interaction with electromagnetic radiation, providing a unique spectroscopic fingerprint. The structure comprises a disubstituted pyridine ring and a pyrrolidine moiety. The pyridine ring is an electron-deficient aromatic system, while the pyrrolidinyl group, an aliphatic amine, acts as an electron-donating group. The bromine atom introduces a heavy isotope pattern in mass spectrometry and influences the electronic environment of the pyridine ring. Understanding these structural features is paramount to interpreting the spectroscopic data.

Molecular Weight: 227.1 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Bromo-5-(pyrrolidin-1-yl)pyridine, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature signals from both the pyridine and pyrrolidine rings. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating pyrrolidine group will shield the protons on the pyridine ring, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine. Conversely, the electronegative nitrogen and bromine atoms will deshield adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-5-(pyrrolidin-1-yl)pyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-2 | ~8.0-8.2 | d | ~2.0 Hz | Deshielded by adjacent ring nitrogen; small meta-coupling to H-4. |

| H-4 | ~7.2-7.4 | t | ~2.0 Hz | Shielded by the pyrrolidine group; coupled to both H-2 and H-6. |

| H-6 | ~8.0-8.2 | d | ~2.0 Hz | Deshielded by adjacent ring nitrogen; small meta-coupling to H-4. |

| Pyrrolidine (α-CH₂) | ~3.2-3.4 | t | ~6.5-7.0 Hz | Adjacent to the electron-withdrawing nitrogen atom. |

| Pyrrolidine (β-CH₂) | ~1.9-2.1 | p | ~6.5-7.0 Hz | Aliphatic protons, coupled to the α-protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct carbon signals. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-5-(pyrrolidin-1-yl)pyridine

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~140-145 | Aromatic carbon adjacent to nitrogen. |

| C-3 | ~110-115 | Aromatic carbon bearing the bromine atom. |

| C-4 | ~125-130 | Aromatic carbon. |

| C-5 | ~145-150 | Aromatic carbon bonded to the pyrrolidine nitrogen. |

| C-6 | ~140-145 | Aromatic carbon adjacent to nitrogen. |

| Pyrrolidine (α-C) | ~45-50 | Aliphatic carbon adjacent to nitrogen. |

| Pyrrolidine (β-C) | ~25-30 | Aliphatic carbon. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-(pyrrolidin-1-yl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger spectral width (~0-200 ppm).

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To unambiguously assign the signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 3-Bromo-5-(pyrrolidin-1-yl)pyridine, the presence of bromine is a key diagnostic feature.

Expected Mass Spectrum

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio. The two peaks will correspond to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes.

-

[M]⁺ with ⁷⁹Br: m/z = 226

-

[M]⁺ with ⁸¹Br: m/z = 228

-

-

Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation. Key expected fragments include the loss of a bromine atom and fragmentation of the pyrrolidine ring.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak with minimal fragmentation. Electron ionization (EI) can be used to induce fragmentation and gain further structural information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions.

Expected IR Spectrum

Table 3: Predicted IR Absorption Bands for 3-Bromo-5-(pyrrolidin-1-yl)pyridine

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| ~3100-3000 | C-H stretching (aromatic) | Vibrations of the C-H bonds on the pyridine ring. |

| ~2980-2850 | C-H stretching (aliphatic) | Vibrations of the C-H bonds in the pyrrolidine ring. |

| ~1600-1450 | C=C and C=N stretching | Aromatic ring vibrations of the pyridine moiety. |

| ~1350-1250 | C-N stretching | Stretching vibrations of the aryl-N and alkyl-N bonds. |

| ~1100-1000 | C-Br stretching | Vibration of the carbon-bromine bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal or KBr pellet before running the sample.

Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of 3-Bromo-5-(pyrrolidin-1-yl)pyridine relies on the synergistic interpretation of data from all spectroscopic techniques. The following workflow illustrates this integrated approach.

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of 3-Bromo-5-(pyrrolidin-1-yl)pyridine. By understanding the expected ¹H and ¹³C NMR chemical shifts, the characteristic isotopic pattern in mass spectrometry, and the key vibrational modes in IR spectroscopy, researchers can confidently approach the structural characterization of this and related molecules. The provided protocols and interpretive rationale serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, ensuring the application of rigorous and validated analytical methodologies.

References

A Technical Guide to 3-Bromo-5-(pyrrolidin-1-yl)pyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability.[1][2][3] Its derivatives are integral to a vast range of pharmaceuticals, from antiviral and antimicrobial to anticancer agents.[2][4] This guide focuses on a specific, high-value building block: 3-Bromo-5-(pyrrolidin-1-yl)pyridine . The strategic placement of a bromine atom and a pyrrolidine moiety on the pyridine ring makes this compound a versatile intermediate for drug discovery. The bromine atom serves as a synthetic handle for cross-coupling reactions, while the pyrrolidinyl group can modulate physicochemical properties such as solubility and basicity, and often provides a key interaction point with biological targets. This document provides an in-depth examination of its nomenclature, synthesis, properties, and critical role in the development of novel therapeutics.

Part 1: Chemical Identity and Nomenclature

Correctly identifying a chemical entity is fundamental for reproducibility and regulatory compliance. The compound in focus is unambiguously defined by the following identifiers.

IUPAC Name

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-bromo-5-(pyrrolidin-1-yl)pyridine .[5] This name precisely describes a pyridine ring substituted at position 3 with a bromine atom and at position 5 with a pyrrolidine ring connected via its nitrogen atom.

Chemical Structure and Identifiers

A clear representation of the molecule is essential for understanding its reactivity and interactions.

Caption: Chemical structure of 3-bromo-5-(pyrrolidin-1-yl)pyridine.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 944718-19-8 | [5] |

| Molecular Formula | C₉H₁₁BrN₂ | [5] |

| Molecular Weight | 227.10 g/mol | [5] |

| Canonical SMILES | C1CCN(CC1)C2=CC(=CN=C2)Br |

| InChIKey | APOQHGHGEPQGOO-UHFFFAOYSA-N |[6] |

Part 2: Synthesis and Mechanistic Insights

The construction of the C-N bond between the pyridine ring and the pyrrolidine amine is the key synthetic challenge. The Buchwald-Hartwig amination is the preeminent method for this transformation in modern organic synthesis due to its high efficiency and broad functional group tolerance.[7][8]

Retrosynthetic Analysis

The most logical disconnection is at the C5-N bond, leading back to 3,5-dibromopyridine and pyrrolidine. This approach is highly efficient as it allows for the selective mono-amination of a readily available starting material.

The Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is the industry standard for forming C(aryl)-N bonds.[8][9] The reaction involves an aryl halide (3,5-dibromopyridine), an amine (pyrrolidine), a palladium catalyst, a phosphine ligand, and a base.[7]

-

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are Pd(0) or Pd(II) precursors that generate the active Pd(0) catalyst in situ. Pd(0) is electron-rich and readily undergoes oxidative addition with the aryl bromide, initiating the catalytic cycle.[10]

-

Phosphine Ligand (e.g., BINAP, Xantphos): The ligand is crucial. It stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich ligands like BINAP facilitate the reductive elimination step, which is the final, product-forming step of the cycle.[8][11]

-

Base (e.g., NaOt-Bu, K₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex), forming the palladium-amido complex. This step is essential for the subsequent reductive elimination.[11]

-

Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are used to prevent quenching of the strong base and interference with the catalytic intermediates.

-

Reaction Mechanism Diagram

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Part 3: Detailed Experimental Protocol

This protocol is a self-validating system, including steps for reaction execution, workup, purification, and characterization to ensure the final product's identity and purity.

Experimental Workflow

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology

This protocol is adapted from established procedures for similar transformations.[11]

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), and (±)-BINAP (0.03 eq).

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous toluene, followed by pyrrolidine (1.1 eq) via syringe.

-

Reaction: Heat the resulting mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.[7][11]

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[7]

-

Characterization: Confirm the structure and purity of the isolated white to off-white solid using NMR spectroscopy and mass spectrometry. The melting point should be consistent with reported values (90-91 °C).[5]

Part 4: Physicochemical and Spectroscopic Properties

Accurate characterization data is crucial for quality control and for understanding the compound's behavior in subsequent applications.

Table 2: Physicochemical Properties

| Property | Value | Notes / Source |

|---|---|---|

| Melting Point | 90-91 °C | Solid at room temperature.[5] |

| Boiling Point (Predicted) | 318.2 ± 27.0 °C | |

| Density (Predicted) | 1.480 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.90 ± 0.22 | Refers to the protonated pyridine nitrogen.[5] |

| Appearance | White to off-white solid |[5] |

Spectroscopic Data Interpretation:

-

¹H NMR: Expect signals corresponding to the three distinct protons on the pyridine ring and the two sets of methylene protons on the pyrrolidine ring. The aromatic protons will appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm).

-

¹³C NMR: Expect nine distinct carbon signals: five for the pyridine ring (two of which are quaternary, C-Br and C-N) and four for the pyrrolidine ring (two sets of two equivalent carbons).

-